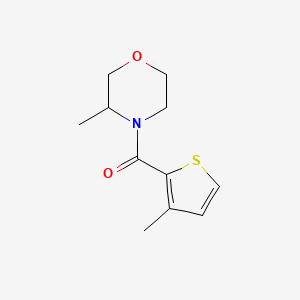
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MMMP belongs to the class of compounds known as morpholine derivatives and has a molecular formula of C12H17NO2S.
Wirkmechanismus
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the frequency and severity of seizures in mice, as well as to reduce the perception of pain in rats. (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has also been shown to have anti-inflammatory effects, reducing the production of certain cytokines and chemokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is its relatively simple synthesis, which makes it readily available for use in laboratory experiments. However, one limitation of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is its relatively low potency compared to other anticonvulsant and analgesic drugs, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. One area of interest is the development of more potent analogs of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone that could be used as more effective anticonvulsant and analgesic drugs. Another area of interest is the investigation of the potential anti-inflammatory properties of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its analogs, which could have applications in the treatment of a range of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone and its analogs, which could help to identify new targets for drug development.
Synthesemethoden
The synthesis of (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves a multi-step process that begins with the reaction of 3-methylmorpholine with 2-bromo-3-methylthiophene in the presence of a palladium catalyst to form the intermediate compound, (3-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanol. This intermediate is then oxidized using a mixture of pyridine and chromic acid to yield the final product, (3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticonvulsant and analgesic properties in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
(3-methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-3-6-15-10(8)11(13)12-4-5-14-7-9(12)2/h3,6,9H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMASDQXXRNOCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)




![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)




![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)